4-Methyl-5-(piperidin-2-yl)pyridin-2-amine
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Overview
Description
4-Methyl-5-(piperidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3 It is a derivative of pyridine and piperidine, which are both important structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(piperidin-2-yl)pyridin-2-amine typically involves the reaction of 4-methyl-2-nitropyridine with piperidine under specific conditions. The reaction proceeds through a series of steps, including nitration, reduction, and amination. The crude product is then purified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and recrystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(piperidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines .
Scientific Research Applications
4-Methyl-5-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(piperidin-4-yl)pyridin-2-amine
- N-(5-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride
- 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
Uniqueness
4-Methyl-5-(piperidin-2-yl)pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a piperidine moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-methyl-5-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-8-6-11(12)14-7-9(8)10-4-2-3-5-13-10/h6-7,10,13H,2-5H2,1H3,(H2,12,14) |
InChI Key |
QHSDUGNVIXDLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2)N |
Origin of Product |
United States |
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